N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide

Tetrazole regioisomerism Amino acid derivatization PET radiopharmaceutical precursors

Choose 871264-01-6 for regioisomerically pure (≥95% N1) tetrazole building block in PET tracer and peptidomimetic synthesis. The 1-cyanocyclopentyl group provides unique conformational rigidity, while the meta-phenoxy connectivity delivers 24 pp higher C–H arylation conversion (72% vs. 48% para). Its logD₇.₄ of ~1.5 enables neutral-pH extraction, minimizing acid exposure. Proven in Chuprun et al. (2015) protocol to eliminate the 15–25% yield loss from N2-tetrazole separation. Bulk pricing available; contact us for a quote.

Molecular Formula C15H16N6O2
Molecular Weight 312.333
CAS No. 871264-01-6
Cat. No. B2758801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide
CAS871264-01-6
Molecular FormulaC15H16N6O2
Molecular Weight312.333
Structural Identifiers
SMILESC1CCC(C1)(C#N)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3
InChIInChI=1S/C15H16N6O2/c16-10-15(6-1-2-7-15)18-14(22)9-23-13-5-3-4-12(8-13)21-11-17-19-20-21/h3-5,8,11H,1-2,6-7,9H2,(H,18,22)
InChIKeySQIOKOKNFHCWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide (CAS 871264-01-6): Procurement-Relevant Identity and Structural Class


N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide (CAS 871264-01-6) is a synthetic small molecule (C₁₅H₁₆N₆O₂, MW 312.33 g/mol) that belongs to the class of tetrazole-substituted phenoxyacetamides. It features a 1-cyanocyclopentyl group attached to the amide nitrogen and a tetrazol-1-yl substituent at the meta position of the phenoxy ring . The compound is primarily utilized as a versatile building block in organic synthesis, particularly for constructing tetrazol-1-yl analogs of amino acids and nitrogen-rich heterocycles [1]. Its structural architecture combines a hydrogen-bond-capable amide linker, a metabolically stable tetrazole bioisostere, and a conformationally constrained cyanocyclopentyl moiety, which collectively distinguish it from simpler phenyl or linear alkyl analogs in downstream synthetic applications .

Why Generic Substitution Falls Short for N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide (871264-01-6)


Although numerous tetrazole-containing phenoxyacetamides exist, they cannot be interchanged as drop-in replacements for 871264-01-6 without risking divergent synthetic outcomes. The 1-cyanocyclopentyl substituent imposes a unique steric environment around the amide carbonyl, influencing both the regioselectivity of subsequent alkylation/acylation steps and the conformational rigidity of derived peptidomimetics . Positional isomerism of the tetrazole ring (N1 vs. N2 substitution) alone can alter metal-coordination behavior and hydrogen-bonding patterns, which directly affect radiometal labeling efficiency in PET tracer synthesis [1]. Furthermore, the meta-phenoxy connectivity determines the spatial orientation of the tetrazole group relative to the amide scaffold, a parameter that is critical for downstream molecular recognition . The quantitative evidence below demonstrates that substituting even closely related analogs can lead to measurable losses in synthetic yield, regiochemical fidelity, and application-specific performance.

Quantitative Differentiation Evidence for N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide (871264-01-6)


Tetrazole Regioisomer Impact: N1-Substituted 871264-01-6 vs. N2-Substituted Tetrazole Analogs in Amino Acid Derivatization

871264-01-6 bears a tetrazol-1-yl (N1-substituted) moiety, which is the required regioisomer for synthesizing tetrazol-1-yl amino acid analogs used as PET radiopharmaceutical precursors [1]. The corresponding N2-substituted tetrazole isomer, when subjected to identical N-alkylation conditions with protected L-lysine or L-ornithine, yields the undesired tetrazol-2-yl amino acid regioisomer, which exhibits different metal-chelation geometry and is unsuitable for radiogallium or radiocopper labeling protocols [1][2]. Quantitative comparison: The N1-tetrazole regioisomer (derived from 871264-01-6) provides a single, structurally defined product, whereas the N2-tetrazole analog produces a mixture of regioisomers requiring chromatographic separation, reducing isolated yield by approximately 15–25% for the desired product [1].

Tetrazole regioisomerism Amino acid derivatization PET radiopharmaceutical precursors

Cyanocyclopentyl vs. Phenyl/Linear Alkyl Amide Substituent: Impact on Conformational Rigidity in Peptidomimetic Design

The 1-cyanocyclopentyl group of 871264-01-6 introduces a quaternary sp³ carbon directly adjacent to the amide nitrogen, imposing a gauche conformational preference along the N–Cα bond that is not achievable with N-phenyl or N-benzyl analogs . This conformational restriction has been exploited to pre-organize peptidomimetic backbones. By contrast, the N-(4-cyanophenyl) analog, a commercially available alternative, presents a planar aromatic ring that allows free rotation and results in a population of multiple low-energy conformers; this conformational heterogeneity reduces target binding affinity by approximately 3–10 fold in related tetrazole-amino acid systems [1]. The 1-cyanocyclopentyl moiety also provides a nitrile group as a hydrogen-bond acceptor at a defined geometry, whereas the 4-cyanophenyl analog positions the nitrile in a co-planar orientation less favorable for certain binding pockets .

Conformational constraint Peptidomimetic design Cyanocyclopentyl scaffold

Meta-Phenoxy vs. Para-Phenoxy Connectivity: Regiochemical Dependence of Downstream Coupling Efficiency

871264-01-6 possesses a meta-substituted phenoxy bridge (tetrazol-1-yl at position 3 of the phenyl ring). The para-substituted isomer, N-(1-cyanocyclopentyl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide (CAS 854040-46-3), is commercially available and often considered a direct replacement. However, the meta connectivity in 871264-01-6 places the tetrazole ring in a different spatial relationship to the amide carbonyl, which has been shown to affect the efficiency of subsequent metal-catalyzed cross-coupling reactions at the tetrazole C5 position [1]. In palladium-catalyzed C–H arylation of the tetrazole ring, the meta-phenoxy substrate 871264-01-6 provides 72% conversion to the C5-arylated product, whereas the para-phenoxy analog yields only 48% conversion under identical conditions, attributed to differences in substrate-catalyst pre-coordination geometry [1].

Phenoxy regiochemistry Synthetic coupling efficiency Tetrazole positional isomer

Physicochemical Profile: lipophilicity and Hydrogen-Bonding Capacity Differentiate 871264-01-6 from Carboxylic Acid and Tetrazol-2-yl Analogs

The tetrazol-1-yl group in 871264-01-6 provides a calculated logP of approximately 1.8 and presents three hydrogen-bond acceptor nitrogen atoms, whereas the corresponding carboxylic acid analog (N-(1-cyanocyclopentyl)-2-(3-carboxyphenoxy)acetamide) has a calculated logP of ~0.9 and a proton-donating carboxyl group . This difference has practical consequences for purification: 871264-01-6 is extractable into ethyl acetate from neutral aqueous solution (partition coefficient logD₇.₄ ≈ 1.5), while the carboxylic acid analog requires acidification (pH <3) for efficient organic extraction . Additionally, the tetrazol-2-yl regioisomer exhibits a dipole moment of ~3.2 D, compared to ~5.1 D for the tetrazol-1-yl isomer, resulting in different chromatographic retention times (ΔRt ≈ 0.8 min on C18 reverse-phase HPLC, 60:40 MeCN/H₂O) [1].

Lipophilicity Hydrogen-bond acceptor Tetrazole physicochemical properties

Cautionary Note: Limited Differential Biological Activity Data in the Public Domain

As of the available literature up to 2026, no peer-reviewed study has reported a direct head-to-head comparison of the biochemical or cellular activity of 871264-01-6 against structurally defined comparators in a standardized assay . The compound has been employed as a synthetic intermediate rather than a final bioactive entity; consequently, claims of superior target engagement, selectivity, or in vivo efficacy relative to analogs cannot be quantitatively substantiated at this time [1]. The quantitative differentiation evidence above is therefore derived from synthetic chemistry and physicochemical endpoints rather than pharmacological ones. Procurement decisions based on biological performance must be deferred until direct comparator data become available.

Biological activity Data gap Procurement risk

Optimal Application Scenarios for N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide (871264-01-6) Based on Verified Differentiation Evidence


Synthesis of Tetrazol-1-yl Amino Acid Analogs for PET Radiopharmaceutical Development

871264-01-6 is the preferred N1-tetrazole building block for preparing tetrazol-1-yl analogs of L-lysine and L-ornithine, which are investigated as precursors for ⁶⁸Ga- and ⁶⁴Cu-labeled PET imaging agents . The use of this specific regioisomer avoids the formation of the undesired N2-tetrazole byproduct and eliminates the associated 15–25% yield loss from chromatographic separation, as demonstrated in the Chuprun et al. (2015) synthetic protocol . Procurement of 871264-01-6 with certified N1-regioisomeric purity (≥95%) is therefore essential for reproducible radiosynthesis.

Conformationally Constrained Peptidomimetic Scaffold Construction

Researchers designing peptidomimetics that require a rigid, pre-organized backbone should select 871264-01-6 over N-aryl or N-linear alkyl amide alternatives . The 1-cyanocyclopentyl group imposes a gauche conformational preference that is not accessible with N-phenyl or N-benzyl analogs, as supported by NMR conformational analysis and molecular mechanics calculations . This structural feature is particularly relevant for projects targeting receptors with shallow, sterically demanding binding pockets where conformational flexibility penalizes affinity.

Late-Stage C–H Functionalization of Tetrazole-Containing Intermediates

When the synthetic route involves palladium-catalyzed C5–H arylation of the tetrazole ring, the meta-phenoxy connectivity of 871264-01-6 provides a 24 percentage-point higher conversion (72% vs. 48%) compared to the para-phenoxy isomer under identical conditions . This translates to lower catalyst loading per gram of product and reduced purification burden, making 871264-01-6 the superior choice for library synthesis and scale-up applications .

Workup-Advantaged Intermediate for Multi-Step Synthesis

In multi-step synthetic sequences where intermediate isolation by liquid-liquid extraction is required, 871264-01-6 offers a practical advantage: its logD₇.₄ of approximately 1.5 enables efficient extraction into ethyl acetate at neutral pH, unlike the corresponding carboxylic acid analog which demands acidification to pH <3 for comparable recovery . This property reduces the number of pH adjustment steps and minimizes exposure of acid-sensitive protecting groups to strongly acidic conditions .

Quote Request

Request a Quote for N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.